2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (6-bromo-1H-indol-1-yl) provides aromaticity and potential biological activity.
- The acetamide group (N-[2-(4-hydroxyphenyl)ethyl]acetamide) contributes to its stability and solubility.
Preparation Methods
Synthetic Routes::
Radical Protodeboronation:
- The specific conditions depend on the chosen synthetic route.
- Radical protodeboronation typically involves radical initiators and mild reaction conditions.
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction of specific functional groups (e.g., carbonyls) may occur.
Substitution: The indole ring can undergo substitution reactions.
Common Reagents: Boronic acids, radical initiators, reducing agents.
Major Products: Various derivatives of Compound X, including modified indole structures.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Industry: As a precursor for other compounds.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to similar indole derivatives.
Similar Compounds: Include related indole-based molecules (e.g., 6-bromoindole, acetamide derivatives).
Properties
Molecular Formula |
C18H17BrN2O2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-4-3-14-8-10-21(17(14)11-15)12-18(23)20-9-7-13-1-5-16(22)6-2-13/h1-6,8,10-11,22H,7,9,12H2,(H,20,23) |
InChI Key |
WZPSZRMYMZWNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.